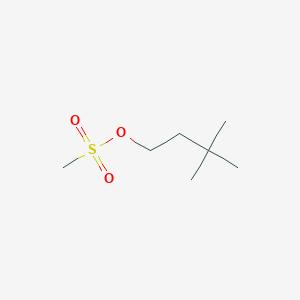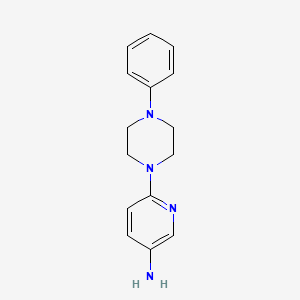
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Phenylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the empirical formula C15H18N4 . It has a molecular weight of 254.33 . The compound is solid in form .
Synthesis Analysis
The synthesis of “6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine” was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which was obtained by a novel method with the reaction of N-phenylpiperazine and 2-chloro-5-nitropyridine . The leading compound was then converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .Molecular Structure Analysis
The SMILES string for the compound isNC1=CC=C(N=C1)N2CCN(C3=CC=CC=C3)CC2 . The InChI key is WNYRUKPZNBDMMK-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound has been used as a starting point for the synthesis of various other compounds. For instance, it was converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate . The resulting ester product was then followed by hydrazidation .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 254.33 and its empirical formula is C15H18N4 .Applications De Recherche Scientifique
Anticancer Activities
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine has been studied for its potential anticancer activities. Demirci and Demirbas (2019) synthesized novel Mannich bases from this compound, investigating their cytotoxic activity against prostate cancer cell lines. Their results indicated moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).
Structural Characterization
The structural characterization of compounds related to this compound has been explored. Karczmarzyk and Malinka (2008) conducted X-ray analysis of isothiazolopyridine derivatives, demonstrating the influence of molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2008).
Luminescent Properties
The compound has also been investigated for its role in creating luminescent materials. Vezzu et al. (2011) synthesized a series of platinum(II) complexes with ligands including N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine, observing significant luminescent properties and quantum yields (Vezzu et al., 2011).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their anticonvulsant activity in animal models of epilepsy. They found that several molecules showed activity, particularly in the 6-Hz screen model, which is relevant to human partial and therapy-resistant epilepsy (Kamiński, Wiklik & Obniska, 2015).
Copper(II) Complex Reactivity
Kunishita et al. (2008) studied copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands with 6-phenyl substituents, examining their structure and reactivity with hydrogen peroxide (Kunishita et al., 2008).
Antibacterial Activity
Alam et al. (2018) designed and synthesized a series of novel compounds including 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones, evaluating their cytotoxicity against various human cancer cell lines and identifying significant antibacterial activities (Alam et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYRUKPZNBDMMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)
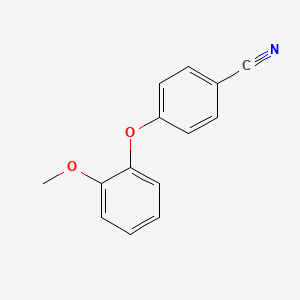

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)
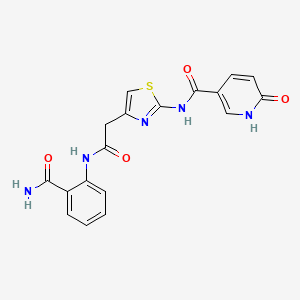

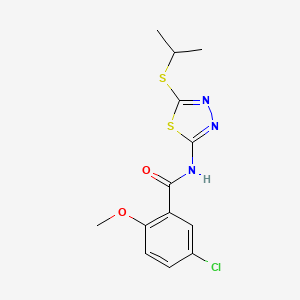

![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
